1-[4-Methyl-2-(3-methylpiperidin-1-yl)pyrimidin-5-yl]ethanone
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Overview
Description
1-[4-Methyl-2-(3-methylpiperidin-1-yl)pyrimidin-5-yl]ethanone is a synthetic organic compound with the molecular formula C12H17N3O This compound features a pyrimidine ring substituted with a piperidine moiety and an ethanone group
Preparation Methods
The synthesis of 1-[4-Methyl-2-(3-methylpiperidin-1-yl)pyrimidin-5-yl]ethanone involves several steps, typically starting with the preparation of the pyrimidine core. One common synthetic route includes the condensation of appropriate pyrimidine precursors with piperidine derivatives under controlled conditions. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the formation of the desired product .
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields .
Chemical Reactions Analysis
1-[4-Methyl-2-(3-methylpiperidin-1-yl)pyrimidin-5-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the ethanone group to an alcohol.
Common reagents used in these reactions include acids, bases, and metal catalysts, depending on the desired transformation. The major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
1-[4-Methyl-2-(3-methylpiperidin-1-yl)pyrimidin-5-yl]ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms and kinetics.
Biology: The compound is investigated for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research explores its potential as a lead compound for the development of new pharmaceuticals, particularly in the areas of oncology and neurology.
Mechanism of Action
The mechanism of action of 1-[4-Methyl-2-(3-methylpiperidin-1-yl)pyrimidin-5-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
1-[4-Methyl-2-(3-methylpiperidin-1-yl)pyrimidin-5-yl]ethanone can be compared with other similar compounds, such as:
1-(4-Methyl-2-piperidin-1-yl-pyrimidin-5-yl)-ethanone: Similar in structure but may differ in the position of substituents.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperidin-1-yl)methyl)benzamide: Contains additional functional groups that may alter its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
1-[4-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-5-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-9-5-4-6-16(8-9)13-14-7-12(11(3)17)10(2)15-13/h7,9H,4-6,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOABNFIARBZDPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC=C(C(=N2)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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